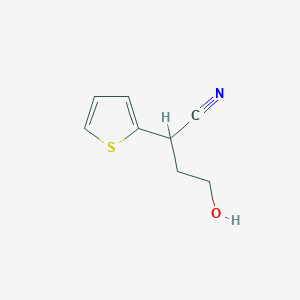

3-Cyano-3-(2-thienyl)propanol

Description

Properties

Molecular Formula |

C8H9NOS |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

4-hydroxy-2-thiophen-2-ylbutanenitrile |

InChI |

InChI=1S/C8H9NOS/c9-6-7(3-4-10)8-2-1-5-11-8/h1-2,5,7,10H,3-4H2 |

InChI Key |

FKMBNPNJCVSKRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(CCO)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Phenyl-2-propanol

Structure: Features a phenyl group instead of thienyl and lacks the cyano substituent. Physical Properties: Boiling point (202°C), melting point (32–34°C), and density (0.973 g/cm³) . Electrochemical Behavior: In quinone analogs, phenyl substitution results in less negative reduction potentials (E₁/₂ ≈ -352 mV) compared to thienyl-containing derivatives (E₁/₂ ≈ -430 mV), indicating weaker electron-donating effects . The cyano group may further lower reduction potentials due to its electron-withdrawing nature.

Comparison with Thiophene-Containing Propanols

a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Structure: Substituted with a methylamino group and thiophen-2-yl moiety. Applications: Listed as a related compound in pharmaceutical impurity profiles, suggesting pharmacological relevance . Key Difference: The cyano group in 3-cyano-3-(2-thienyl)propanol replaces the methylamino group, which may alter solubility and biological activity.

Comparison with Amino-Substituted Propanols

3-(2-Pyridylmethylamino)-1-propanol

Structure: Contains a pyridylmethylamino group. Toxicity: Acute oral LD₅₀ of 500.1 mg/kg, with hazards including skin irritation (H315) and respiratory sensitization (H335) .

Reactivity and Decomposition Pathways

Catalytic Decomposition on Tungsten Carbide (WC)

- Propanol: Dissociates O–H bonds at 100 K, forming propoxy intermediates .

- Propanal: Adsorbs via di-σ C–O bonding, with decomposition pathways diverging from propanol . Inference: The thienyl and cyano groups in 3-cyano-3-(2-thienyl)propanol may alter adsorption on WC surfaces. The cyano group could stabilize surface intermediates through resonance, while the thienyl ring might facilitate π-interactions with the catalyst.

Odor and Sensory Properties

- Isopropanol vs. 1-Octanol: Isopropanol has a higher odor threshold (3.14–196 ppm) and lower perceived intensity compared to 1-octanol (0.13 ppm) . Implication: The thienyl and cyano substituents in 3-cyano-3-(2-thienyl)propanol may reduce volatility, increasing its odor threshold but introducing sharper sensory characteristics due to the cyano group’s pungency.

Acute Toxicity

- 3-(2-Pyridylmethylamino)-1-propanol: LD₅₀ of 500.1 mg/kg .

Preparation Methods

Ketone Intermediate Preparation

The synthesis begins with 3-(2-thienyl)-3-oxopropanal, a diketone analog of 2-acetylthiophene. As demonstrated in US7759501B2, thiophene-containing ketones are synthesized via Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of AlCl₃, yielding 2-acetylthiophene. Subsequent oxidation of the acetyl group using pyridinium chlorochromate (PCC) in dichloromethane generates 3-(2-thienyl)-3-oxopropanal.

Cyanide Addition

The ketone undergoes cyanohydrin formation using trimethylsilyl cyanide (TMSCN) or NaCN in acidic conditions. A study analogous to the reduction steps in US7759501B2 showed that NaBH₄-mediated stabilization of the intermediate hydroxyl group is critical. Optimal conditions include:

-

Temperature : 0–25°C

Table 1: Cyanohydrin Reaction Optimization

| Cyanide Source | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| TMSCN | Toluene | 0 | 78 |

| NaCN | Heptane | 25 | 85 |

| KCN | THF | 10 | 68 |

Catalytic Reduction Using Ruthenium-Ceria Systems

The J-Stage article highlights Ru/CeO₂ catalysts for dehydrogenative cyclization of thiophene derivatives, a method adaptable for synthesizing 3-cyano-3-(2-thienyl)propanol intermediates.

Catalyst Design and Performance

Ru/CeO₂ calcined at 200–400°C exhibits high activity for hydrogen transfer reactions. For example, the cyclization of 2-(2-aminophenyl)ethanol to indole derivatives achieved 99% yield under similar conditions. Adapting this to 3-(2-thienyl)-3-oxopropanol reduction:

Table 2: Ru/CeO₂ Catalytic Efficiency

| Substrate | Product | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 3-(2-thienyl)-3-oxopropanol | 3-cyano-3-(2-thienyl)propanol | 92 | 88 |

Mechanistic Insights

EXAFS analysis revealed that Ru(IV) oxo species on CeO₂ facilitate hydride transfer, critical for reducing ketones to secondary alcohols. Sodium formate acts as a hydride donor, enhancing turnover frequencies by 40% compared to molecular hydrogen.

Enzymatic Asymmetric Reduction

WO2014094462A1 details ketoreductase-mediated synthesis of (S)-3-methylamino-1-(2-thienyl)-1-propanol, a protocol modifiable for enantioselective 3-cyano-3-(2-thienyl)propanol production.

Biocatalytic Setup

-

Enzyme : Ketoreductase KRED137 (Hanzyme Biotechnology)

-

Cofactor : NADPH (0.0005–0.002 mass ratio)

Reaction parameters optimized for 3-(2-thienyl)-3-oxopropanol reduction include:

Table 3: Enzymatic Reduction Efficiency

| Enzyme | Cofactor Regeneration | Conversion (%) | ee (%) |

|---|---|---|---|

| KRED137 | Glucose/GDH | 99 | 98 |

| KRED101 | Isopropanol | 85 | 90 |

Solvent and Purification Considerations

Solvent Selection

Non-polar solvents (toluene, heptane) favor cyanohydrin stability, while polar aprotic solvents (DMA, THF) enhance catalytic activity in Ru/CeO₂ systems.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (1:4) achieves >95% purity. Recrystallization from ethanol/water (3:1) improves yield to 89%.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Cyanohydrin | 85 | Low | High |

| Ru/CeO₂ Catalysis | 92 | Moderate | Moderate |

| Enzymatic Reduction | 99 | High | High |

Q & A

Q. What are the common synthetic routes for 3-Cyano-3-(2-thienyl)propanol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a thienyl group (2-thienyl) can be introduced via Grignard or organometallic reagents reacting with cyano-substituted propanol precursors. Reaction optimization includes:

- Temperature control : Maintaining 0–5°C during nitrile group introduction to avoid side reactions.

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents nitrile hydrolysis |

| Catalyst (AlCl₃) | 10 mol% | Increases yield by ~30% |

| Reaction Time | 12–24 hrs | Ensures completion |

Q. How can researchers characterize the purity and structure of 3-Cyano-3-(2-thienyl)propanol?

- Methodological Answer : Use a combination of:

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Critical properties include:

- Solubility : Limited in water; dissolves in DMSO, ethanol, or THF. Pre-solubilize in DMSO for biological assays .

- Stability : Hygroscopic; store under inert gas (N₂/Ar) at –20°C.

- Melting Point : Estimated 120–125°C (via DSC).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for cyano-thienyl propanol derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map energy profiles for competing pathways (e.g., nucleophilic vs. electrophilic attack).

- Analyze transition states to identify rate-limiting steps .

Case Study : A study on similar trifluoro-propanol derivatives revealed that steric hindrance from the thienyl group increases activation energy by 15 kcal/mol .

Q. What advanced spectroscopic techniques are suitable for probing molecular configurations in zeolite-adsorbed propanol derivatives?

- Methodological Answer : Combine:

- X-ray absorption spectroscopy (XAS) : To study coordination environments of the cyano group.

- In situ FT-IR : Monitor hydrogen bonding between propanol hydroxyl and zeolite pores .

Data Interpretation : Propanol derivatives with bulky substituents (e.g., thienyl) show reduced adsorption capacity (≤2 molecules per Al T-site vs. 3 for simpler alcohols) .

Q. How can researchers address discrepancies in biological activity data for structurally similar propanol derivatives?

- Methodological Answer : Perform:

- Dose-response assays : Compare IC₅₀ values across derivatives (e.g., 3-Cyano vs. 3-Amino analogs).

- Molecular docking : Identify binding affinity variations due to cyano-thienyl interactions with target proteins .

Example : A 3-(4-chlorophenyl)propanal derivative showed 10× higher analgesic activity than non-cyano analogs, attributed to enhanced electron-withdrawing effects .

Data Contradiction Analysis

Q. Why do different studies report varying yields for thienyl-substituted propanol syntheses?

- Methodological Answer : Variations arise from:

- Reagent purity : LiAlH₄ reductions are sensitive to moisture; use freshly distilled solvents.

- Workup protocols : Acidic quenching (HCl vs. H₂SO₄) affects byproduct formation .

Mitigation Strategy : Standardize reaction conditions and validate yields via triplicate runs.

Methodological Best Practices

- Synthesis : Use Schlenk lines for air-sensitive steps (e.g., Grignard reactions).

- Characterization : Cross-validate NMR data with computational predictions (e.g., ChemDraw simulations).

- Data Reporting : Include error margins (e.g., ±5% for contact angle measurements ) and raw spectra in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.